

# An In-depth Technical Guide to 3-Bromopyridazine: Commercial Availability, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-Bromopyridazine

Cat. No.: B1282269

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Bromopyridazine** (CAS No. 88491-61-6), a key heterocyclic building block in medicinal chemistry and materials science. Its unique physicochemical properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.<sup>[1]</sup> This document details its commercial availability, provides an exemplary experimental protocol for its application in cross-coupling reactions, and outlines a typical synthetic workflow.

## Commercial Availability and Suppliers

**3-Bromopyridazine** is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 95%. The following table summarizes a selection of commercial suppliers and their offerings. Prices and availability are subject to change and may vary based on quantity and purity.

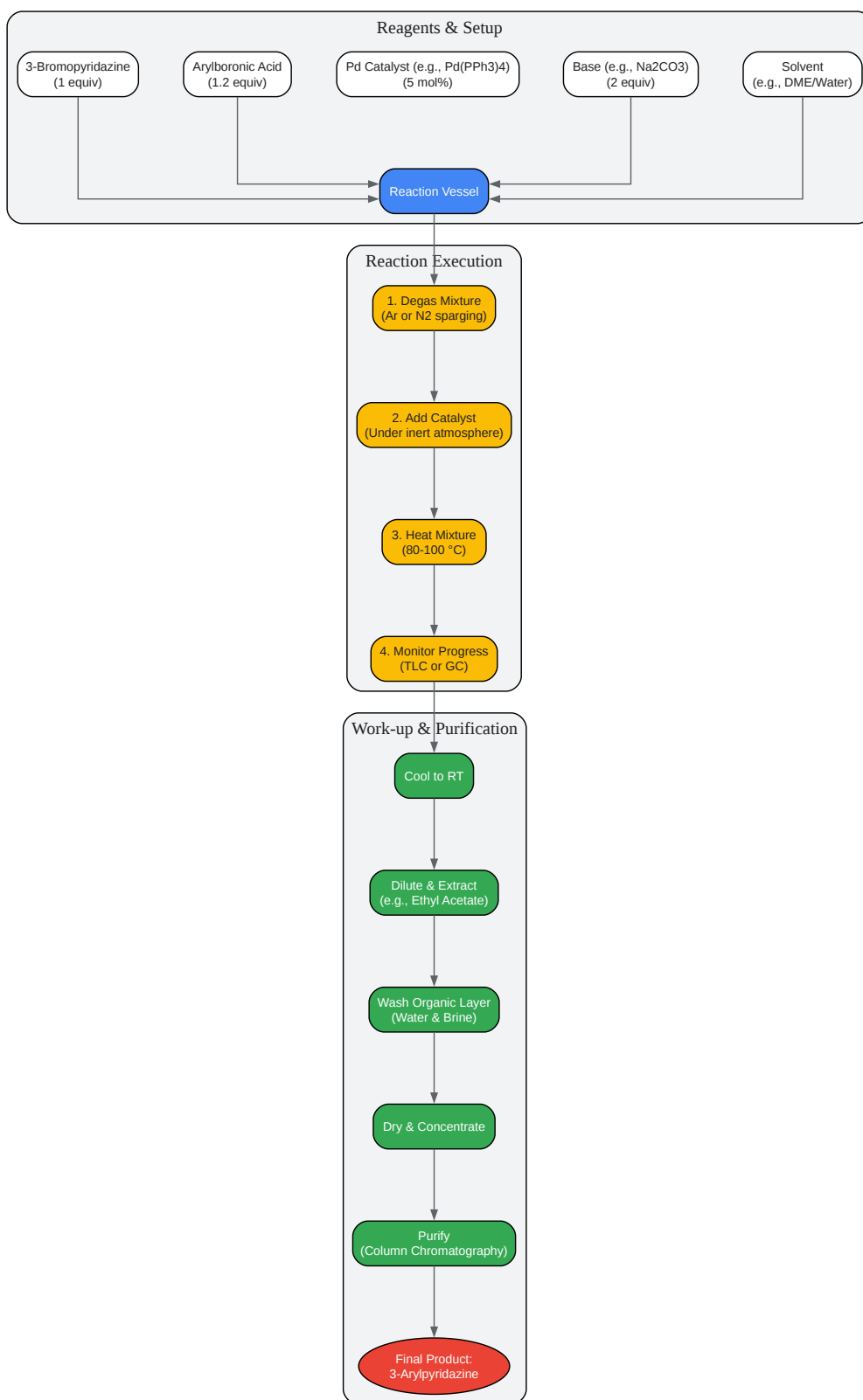
Supplier	CAS Number	Available Quantities	Price (USD)	Purity	Notes
Fluorochem	88491-61-6	250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g	£8.00 (250mg) to £1897.00 (500g)	95%	Stock available in various locations. <a href="#">[2]</a>
ChemShuttle	88491-61-6	25 g, 100 g	\$300.00 (25g), \$800.00 (100g)	Not Specified	Typically in stock; larger quantities available upon inquiry.
Biosynth	88491-61-6	5 g, 10 g, 25 g, 50 g, 100 g	From \$900.00	Not Specified	Lead times of 4-6 weeks may apply. <a href="#">[3]</a>
Manchester Organics	88491-61-6	Small quantities (e.g., 2g)	Inquire for pricing	Not Specified	Limited stock, discounts on larger volumes. <a href="#">[4]</a>
Watsonnoke Scientific	88491-61-6	Inquire for quantities	Inquire for pricing	≥ 98%	Enterprise standard, identified by HNMR/IR. <a href="#">[5]</a>
Parchem	88491-61-6	Inquire for quantities	Inquire for pricing	Not Specified	Specialty chemical supplier. <a href="#">[6]</a>
BLD Pharm	88491-61-6	Inquire for quantities	Inquire for pricing	Not Specified	Storage at -20°C recommended. <a href="#">[7]</a>

Note: The product has been noted as discontinued by Sigma-Aldrich. Users should verify stock with other suppliers.

## Application in Suzuki-Miyaura Cross-Coupling

**3-Bromopyridazine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create more complex molecular architectures, a critical step in drug discovery.[8]

The following workflow illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving **3-Bromopyridazine**.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

# Experimental Protocol: Synthesis of 3-Arylpyridazine

This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of **3-Bromopyridazine** with a generic arylboronic acid. This protocol is adapted from general procedures found in the literature.<sup>[8]</sup>

Materials:

- **3-Bromopyridazine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ] (0.05 equiv)
- 1,2-Dimethoxyethane (DME)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Reaction vessel (e.g., round-bottom flask) with reflux condenser
- Inert atmosphere setup (Argon or Nitrogen)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography

Procedure:

- Reaction Setup:

- To a clean, dry reaction vessel, add **3-Bromopyridazine** (1 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2 equiv).
- Add a solvent mixture of DME and water (e.g., a 4:1 ratio).
- Fit the vessel with a reflux condenser.
- Degassing:
  - Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition:
  - Under a positive pressure of the inert gas, add the palladium catalyst,  $\text{Pd}(\text{PPh}_3)_4$  (5 mol%), to the degassed mixture.
- Reaction:
  - Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
  - Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the **3-Bromopyridazine** starting material is fully consumed.
- Work-up:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute the mixture with an organic solvent such as ethyl acetate.
  - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.
  - Dry the separated organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

- Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylpyridazine product.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromopyridazine: Commercial Availability, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282269#commercial-availability-and-suppliers-of-3-bromopyridazine]

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